molecular formula C9H7BrN2O2 B13713221 7-Bromo-8-methylquinazoline-2,4-diol

7-Bromo-8-methylquinazoline-2,4-diol

Katalognummer: B13713221
Molekulargewicht: 255.07 g/mol
InChI-Schlüssel: RWZQZTAMEIBULX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-8-methylquinazoline-2,4-diol is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8-methylquinazoline-2,4-diol can be achieved through various methods. One common approach involves the reaction of 2-aminobenzyl alcohols with bromine and methylating agents under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like iodine to facilitate the formation of the quinazoline ring .

Industrial Production Methods

Industrial production of quinazoline derivatives often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to heat the reaction mixture, leading to rapid formation of the desired compound. The process is environmentally friendly and cost-effective, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-8-methylquinazoline-2,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

7-Bromo-8-methylquinazoline-2,4-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 7-Bromo-8-methylquinazoline-2,4-diol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    8-Bromoquinazoline-2,4-diol: Similar in structure but lacks the methyl group at the 8th position.

    7-Chloro-8-methylquinazoline-2,4-diol: Similar but with a chlorine atom instead of bromine.

    7-Bromo-6-methylquinazoline-2,4-diol: Similar but with the methyl group at the 6th position.

Uniqueness

7-Bromo-8-methylquinazoline-2,4-diol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both bromine and methyl groups at specific positions on the quinazoline ring can enhance its interaction with molecular targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C9H7BrN2O2

Molekulargewicht

255.07 g/mol

IUPAC-Name

7-bromo-8-methyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C9H7BrN2O2/c1-4-6(10)3-2-5-7(4)11-9(14)12-8(5)13/h2-3H,1H3,(H2,11,12,13,14)

InChI-Schlüssel

RWZQZTAMEIBULX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC2=C1NC(=O)NC2=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.